molecular formula C15H10ClN3O2S3 B2467230 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-47-4

6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2467230
CAS No.: 862976-47-4
M. Wt: 395.89
InChI Key: CNYQNRRYFJXMDT-UHFFFAOYSA-N
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Description

6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorine atom and a methylsulfonyl group attached to the benzothiazole rings. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to the presence of both a chlorine atom and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methylsulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S3/c1-24(20,21)9-3-5-11-13(7-9)23-15(18-11)19-14-17-10-4-2-8(16)6-12(10)22-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYQNRRYFJXMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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